N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some derivatives of triazoloquinazoline, such as 1,2,4-triazolo derivatives, have been studied for their antimicrobial activities. These compounds have shown promising results against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Tubulin Polymerization Inhibition and Anticancer Activity
Triazoloquinazolinone-based compounds have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. Certain derivatives, like the 3-hydroxy-4-methoxy compounds, are potent inhibitors of tubulin assembly and exhibit significant anticancer activity in a variety of cancer cell lines (Driowya et al., 2016).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been found to possess excellent herbicidal activity on a broad spectrum of vegetation. These compounds, synthesized from 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine and aryl amines, offer potential in agricultural applications (Moran, 2003).
Synthesis and Characterization for Various Applications
Various derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been synthesized to meet structural requirements essential for different bioactivities, including anticancer properties. These compounds have been characterized and tested for their efficacy in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antihistaminic Agents
Novel triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistaminic agents (Alagarsamy et al., 2008).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-3-32-21-11-7-5-9-19(21)25-22-18-8-4-6-10-20(18)29-23(26-22)24(27-28-29)33(30,31)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALEXATULHTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.